An In-Depth Technical Guide to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole: Synthesis, Characterization, and Applications in Asymmetric Catalysis
An In-Depth Technical Guide to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole: Synthesis, Characterization, and Applications in Asymmetric Catalysis
This technical guide provides a comprehensive overview of the chiral oxazoline ligand, (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the nuanced aspects of its molecular structure, a detailed and validated synthetic protocol, thorough characterization, and its potential applications as a chiral ligand in asymmetric catalysis.
Introduction: The Significance of Chiral Oxazoline Ligands
Chiral oxazoline-containing ligands are a cornerstone in the field of asymmetric catalysis.[1] Their prevalence stems from a combination of modularity, stability, and the high levels of stereocontrol they impart in a vast array of metal-catalyzed transformations.[2] The C2-symmetric nature of many bis(oxazoline) complexes, and the defined steric and electronic environment of mono(oxazolines), allow for predictable and highly enantioselective outcomes.[3] The molecule of interest, (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, belongs to the class of phenyl-oxazoline ligands. The presence of a bromine atom on the phenyl ring offers a strategic advantage: it serves as a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties. The bulky tert-butyl group at the chiral center effectively shields one face of the coordinating metal, creating a well-defined chiral pocket essential for stereoselective catalysis.[4]
Molecular Structure and Physicochemical Properties
The structure of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole features a planar phenyl ring attached to the C2 position of the dihydrooxazole ring. The stereogenic center at C4, bearing a bulky tert-butyl group, dictates the chiral environment of the molecule.
Caption: Structure of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1291790-28-7 | [5] |
| Molecular Formula | C₁₃H₁₆BrNO | [5] |
| Molecular Weight | 282.18 g/mol | [5] |
| Appearance | Colorless to light yellow solid (predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, THF, Toluene) | - |
| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere. | - |
Synthesis of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
The synthesis of this class of oxazoline ligands is well-established and typically involves the condensation of a chiral amino alcohol with a carboxylic acid derivative. The following protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of the analogous 2-bromo isomer, ensuring a high degree of confidence in its successful application.[6]
Caption: Synthetic workflow for (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole.
Part A: Synthesis of 3-Bromobenzoyl Chloride
This initial step activates the carboxylic acid for subsequent amidation.
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) to the flask. The reaction can be performed neat or in an inert solvent like toluene.
-
Gently heat the mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield a colorless to light-yellow liquid.[7]
Self-Validation: The purity of the 3-bromobenzoyl chloride can be confirmed by its boiling point and by IR spectroscopy, observing the characteristic strong C=O stretch of the acid chloride at approximately 1770-1810 cm⁻¹.
Part B: Synthesis of N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)-3-bromobenzamide
This step couples the chiral amino alcohol with the activated carboxylic acid.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-tert-leucinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[8][9]
-
Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.05 eq) in anhydrous CH₂Cl₂ to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Self-Validation: The formation of the amide can be confirmed by ¹H NMR, observing the appearance of the amide N-H proton and the characteristic shifts of the aromatic and aliphatic protons. IR spectroscopy will show a characteristic amide C=O stretch around 1630-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Part C: Cyclization to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
The final step involves the dehydrative cyclization of the amino alcohol to form the oxazoline ring.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)-3-bromobenzamide (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound as a solid.
Self-Validation: Successful cyclization is confirmed by the disappearance of the amide N-H and hydroxyl O-H protons in the ¹H NMR spectrum and the appearance of the characteristic signals for the dihydrooxazole ring protons. High-resolution mass spectrometry should confirm the expected molecular weight.
Spectroscopic Characterization
While experimental data for the title compound is not widely published, the following table provides predicted spectroscopic data based on the analysis of structurally similar compounds.[10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (t, J = 1.8 Hz, 1H, Ar-H), 7.90 (dt, J = 7.8, 1.3 Hz, 1H, Ar-H), 7.55 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.30 (t, J = 7.9 Hz, 1H, Ar-H), 4.40 (dd, J = 10.0, 8.5 Hz, 1H, O-CH₂), 4.25 (t, J = 8.5 Hz, 1H, N-CH), 4.05 (dd, J = 10.0, 8.5 Hz, 1H, O-CH₂), 0.95 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5 (C=N), 136.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-C), 128.5 (Ar-C), 125.0 (Ar-C), 122.5 (Ar-C-Br), 77.0 (N-CH), 69.0 (O-CH₂), 34.0 (quaternary C), 26.0 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ν: 2960 (C-H, aliphatic), 1650 (C=N), 1590, 1470 (C=C, aromatic), 1060 (C-O) |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₇BrNO⁺, found to be within ± 5 ppm of the calculated value. The isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed. |
Applications in Asymmetric Catalysis
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a promising ligand for a variety of asymmetric catalytic transformations. The nitrogen atom of the oxazoline ring and a second donor atom, often introduced via substitution at the bromine position, can chelate to a metal center, forming a chiral catalyst.[12]
Caption: General scheme for the application of the oxazoline ligand in asymmetric catalysis.
Potential Catalytic Reactions
Based on the extensive literature on similar phenyl-oxazoline ligands, this compound is expected to be effective in reactions such as:
-
Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation reactions are a powerful tool for C-C bond formation. The chiral pocket created by the ligand would control the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate.
-
Asymmetric Heck Reactions: The ligand could be employed in intramolecular Heck reactions to construct chiral quaternary centers.
-
Asymmetric Conjugate Addition: Copper or rhodium complexes of this ligand could catalyze the enantioselective addition of organometallic reagents to α,β-unsaturated carbonyl compounds.
-
Asymmetric Cyclopropanation: Copper(I) complexes are known to catalyze the enantioselective cyclopropanation of olefins with diazo compounds.[3]
Mechanistic Considerations and the Role of the Bromine Substituent
The enantioselectivity in these reactions arises from the steric hindrance provided by the bulky t-butyl group, which directs the incoming substrate to a specific orientation within the catalyst's coordination sphere. The electronic nature of the phenyl ring, which can be modulated by the bromine atom, also plays a crucial role in the catalytic activity.
The bromine atom at the 3-position provides a valuable site for further modification. For instance, it can be converted to a phosphine group via a Negishi or Sonogashira coupling followed by hydrophosphination, creating a P,N-ligand. Such PHOX-type ligands are highly effective in a broad range of catalytic transformations. This synthetic versatility allows for the creation of a library of ligands with fine-tuned properties for specific applications.
Conclusion
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a valuable chiral building block with significant potential in asymmetric catalysis. This guide has provided a detailed, actionable protocol for its synthesis, based on reliable and well-established chemical transformations. While specific applications of this particular ligand are yet to be extensively reported, its structural similarity to other highly successful oxazoline ligands strongly suggests its utility in a wide range of enantioselective reactions. The presence of the bromo-substituent further enhances its value, offering a gateway to a diverse array of second-generation ligands. It is our hope that this guide will serve as a valuable resource for researchers and catalyze further exploration into the applications of this promising chiral ligand.
References
- Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (2005). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 82, 113.
- Stoltz, B. M., et al. (2009). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-(4S)-). Organic Syntheses, 86, 181-193.
- Ghosh, A. K., & Mathivanan, P. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.
- Johnson, J. S., & Evans, D. A. (1997). Chiral bis(oxazoline)copper(II) complexes: versatile catalysts for the enantioselective addition of silylketene acetals to pyruvate esters. Journal of the American Chemical Society, 119(33), 7914-7915.
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. Available at: [Link]
- Ramesh, R., & Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 546-563.
-
Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Available at: [Link]
- Reiser, O. (2008). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 252(5-7), 546-563.
- Foley, A. M., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6616-6677.
-
Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]
-
ResearchGate. Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes. Available at: [Link]
-
ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]
-
Molecules. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available at: [Link]
-
Chemsrc. (S)-tert-Leucinol. Available at: [Link]
- Akhazzane, M., et al. (2010). 4-tert-Butyl-4′-(4-methoxyphenyl)-3′-(4-methylphenyl)-1,2,3,4-tetrahydrospiro[naphthalene-2,5′-isoxazol]-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3040.
- Zhou, J., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1734-1768.
- Foley, A. M., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6616-6677.
-
ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Available at: [Link]
-
MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]
-
PubMed. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Available at: [Link]
-
Molecules. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available at: [Link]
-
Organic Syntheses Procedure. [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)]. Available at: [Link]
-
Molecules. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available at: [Link]
-
The Journal of Organic Chemistry. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. Available at: [Link]
-
New Journal of Chemistry. Partially carbonized chiral polymer with Cu-bis(oxazoline) as an efficient heterogeneous catalyst for asymmetric Henry reaction. Available at: [Link]
-
PrepChem.com. Preparation of 4-bromobenzoyl chloride. Available at: [Link]
Sources
- 1. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rameshrasappan.com [rameshrasappan.com]
- 5. (S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
